![molecular formula C11H15N5O B2364874 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine CAS No. 866049-34-5](/img/structure/B2364874.png)

3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

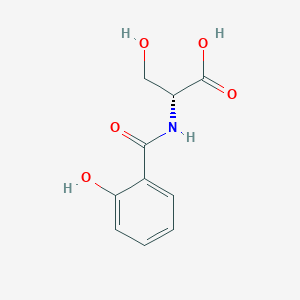

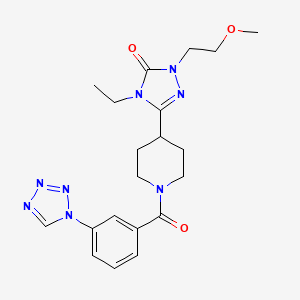

3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine is a chemical compound that has been studied for its potential applications in various fields . These oxazolo[5,4-d]pyrimidine derivatives, which are structurally similar to nucleic purine bases in general, are characterized by the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system .

Synthesis Analysis

The synthesis of 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine involves complex chemical reactions . For instance, the annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives are some of the methods used in the synthesis of isoxazolo[5,4-d]pyrimidines .Molecular Structure Analysis

The molecular structure of 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine is unique and complex . The compound is characterized by the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system .Chemical Reactions Analysis

The chemical reactions involving 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine are complex and involve multiple steps . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess of aniline followed by intramolecular cyclization yields a 3-arylamino derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine include its melting point, boiling point, density, molecular formula, and molecular weight .科学的研究の応用

Bicyclic [6 + 6] Systems

The compound is a type of bicyclic [6 + 6] system, which includes pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These systems have significant chemistry and biological significance . The study of these compounds helps researchers in synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

Synthesis Methods

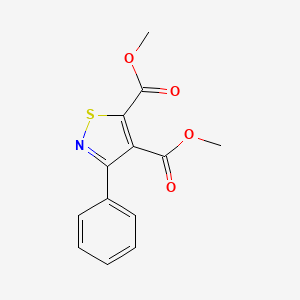

The compound is synthesized using various methods. For instance, 3-aryl-5-aminoisoxazole-4-carboxamides are cyclized with triethyl orthoformate to yield aryl-isoxazolo[5,4-d]pyrimidin-4(5H)-ones .

Reactivities of Substituents

The reactivities of the substituents linked to the ring carbon and nitrogen atoms of this compound are also studied . This helps in understanding the chemical behavior of these compounds.

Biological Applications

The compound has been applied on a large scale in the medical and pharmaceutical fields . It has been studied for its biological characteristics .

IDO1 Inhibitors

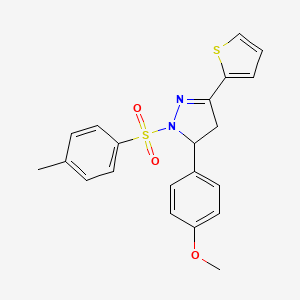

The compound has been used in the synthesis of a series of IDO1 inhibitors . Indoleamine 2,3-dioxygenase 1 (IDO1) is a promising target in immunomodulation of several pathological conditions, especially cancers .

Cancer Treatment

The compound has potential applications in cancer treatment. For instance, it has been tested for its effect on cell migration, which is a premise to evaluate cancer for invasion and metastasis .

作用機序

Target of Action

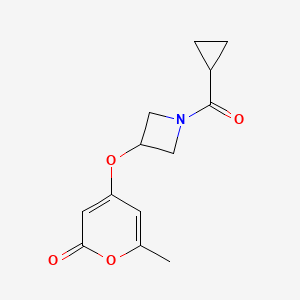

The primary target of 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine is the human vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 plays a crucial role in angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is essential in various physiological and pathological conditions, including cancer .

Mode of Action

3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine: interacts with its target, VEGFR-2, by binding to its active site . This binding inhibits the receptor’s activity, leading to a decrease in angiogenesis . The compound’s interaction with VEGFR-2 has been confirmed through molecular docking studies .

Biochemical Pathways

By inhibiting VEGFR-2, 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine affects the VEGF signaling pathway . This pathway is crucial for angiogenesis, and its inhibition can lead to the suppression of tumor growth and metastasis .

Pharmacokinetics

The ADME properties (Administration, Distribution, Metabolism, and Excretion) of 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine have been predicted in silico . These properties are crucial for determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Result of Action

The molecular and cellular effects of 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine ’s action include cytotoxic activity against various human cancer cell lines . It also has P-glycoprotein-inhibitory ability and pro-apoptotic activity .

特性

IUPAC Name |

3-methyl-4-(4-methylpiperazin-1-yl)-[1,2]oxazolo[5,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O/c1-8-9-10(12-7-13-11(9)17-14-8)16-5-3-15(2)4-6-16/h7H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKHHEIPFSJCAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=NC=NC(=C12)N3CCN(CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzo[d]thiazol-7-yl)-2-fluorobenzamide](/img/structure/B2364796.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2364800.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-(phenylsulfanylmethyl)furan-2-carboxamide](/img/structure/B2364801.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/no-structure.png)

![N-(4-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2364810.png)